molecular formula C24H24N4O3 B2403803 N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923151-20-6

N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2403803
CAS No.: 923151-20-6
M. Wt: 416.481
InChI Key: POEKNJWELVLWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]pyridine carboxamide class, characterized by a fused bicyclic heterocyclic core. Its structure includes:

  • A pyrazolo[4,3-c]pyridine backbone with a 3-oxo group.
  • N-(2-ethylphenyl) substitution at the 7-carboxamide position.
  • 5-(2-methoxyethyl) and 2-phenyl substituents on the pyrazolo ring.

The 2-methoxyethyl group enhances hydrophilicity compared to alkyl chains, while the ethylphenyl moiety may improve lipophilicity and membrane permeability .

Properties

IUPAC Name

N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-3-17-9-7-8-12-21(17)25-23(29)19-15-27(13-14-31-2)16-20-22(19)26-28(24(20)30)18-10-5-4-6-11-18/h4-12,15-16H,3,13-14H2,1-2H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEKNJWELVLWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridine core, followed by the introduction of the 2-ethylphenyl and 2-methoxyethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Similarities and Variations

The compound shares a pyrazolo[4,3-c]pyridine-7-carboxamide core with analogs, but substituent variations significantly alter properties:

Compound Name 5-Position Substituent 7-Carboxamide Substituent Molecular Formula Molecular Weight (g/mol)
Target Compound 2-methoxyethyl N-(2-ethylphenyl) C₂₄H₂₅N₄O₃ (estimated) ~429.5
N-(4-ethoxyphenyl)-5-ethyl analog Ethyl N-(4-ethoxyphenyl) C₂₃H₂₄N₄O₃ 412.5
N-(2-methoxyethyl)-5-propyl analog Propyl N-(2-methoxyethyl) C₁₉H₂₂N₄O₃ 354.4
5-Benzyl-N-(3-methylphenyl) analog Benzyl N-(3-methylphenyl) C₂₆H₂₃N₄O₂ 423.5

Key Observations :

  • The 5-position substituent (2-methoxyethyl vs. ethyl/propyl/benzyl) affects steric bulk and polarity. The methoxyethyl group introduces ether oxygen, enhancing solubility compared to pure alkyl chains .
  • The 7-carboxamide substituent (2-ethylphenyl vs. 4-ethoxyphenyl) modulates electronic effects. Ethylphenyl provides steric hindrance, while ethoxyphenyl adds a polar ether group .
Solubility and Stability
  • N-(2-ethylphenyl) may reduce crystallinity compared to smaller substituents (e.g., 2-methoxyethyl), impacting formulation stability .

Biological Activity

N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, particularly its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound belongs to the pyrazolo[4,3-c]pyridine class, which is known for various pharmacological activities. Its structure is characterized by a pyrazole ring fused with a pyridine moiety and substituted with an ethyl and methoxyethyl group.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[4,3-c]pyridine series exhibit significant cytotoxic and antiproliferative activities against various cancer cell lines. The biological activity of N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl derivatives has been assessed through various studies.

Anticancer Activity

  • Cytotoxicity : The compound demonstrated potent cytotoxic effects against several cancer cell lines. For instance, studies have reported IC50 values ranging from 0.87 μM to 4.3 μM , indicating strong antiproliferative activity against pancreatic (MIA PaCa-2) and ovarian (SCOV3) cancer cells .
  • Mechanism of Action :
    • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in prostate cancer cells (PC-3), with statistically significant results observed at various time points (24h and 72h) .
    • Induction of Apoptosis : While direct apoptosis induction was not consistently observed, some derivatives led to significant alterations in cell distribution across different phases of the cell cycle .

Structure-Activity Relationship (SAR)

The biological potency of this compound can be attributed to specific structural features:

  • Substituents : The presence of a 3-phenyl group appears to enhance cytotoxic activity, while the carboxamide functionality is crucial for its interaction with biological targets .
  • Variability in Substitution : Variations in the substitution pattern on the pyrazolo[4,3-c]pyridine scaffold have been systematically studied to optimize their pharmacological profiles .

Case Studies

Several studies have focused on derivatives of N-(2-ethylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine:

  • Study on Antiproliferative Effects : A recent investigation highlighted that certain derivatives exhibited IC50 values lower than 1.5 μM against multiple cancer cell lines, showcasing their potential as lead compounds for further development .
    CompoundCell LineIC50 (μM)
    17PC-31.20
    16MIA PaCa-21.60
    23SCOV34.30
  • Mechanistic Insights : A study reported that the most active compounds significantly reduced the percentage of cells in the G2/M phase while increasing those in G0/G1 phase, indicating potential mechanisms for growth inhibition .

Q & A

Basic: What synthetic methodologies are commonly employed for pyrazolo[4,3-c]pyridine derivatives?

Answer:
Synthesis typically involves multi-step condensation reactions. For analogs, a base-catalyzed cyclization of substituted pyrazole precursors with carbonyl-containing reagents is standard. For example, a related compound was synthesized by refluxing 5-phenyl-6-methyl-2-thioxo-tetrahydropyrimidine with chloroacetic acid and aromatic aldehydes in acetic acid/anhydride (1:1) at 110–120°C for 8–10 hours, yielding 78% after recrystallization in ethyl acetate-ethanol (3:2) . Key parameters include sodium acetate as a catalyst and strict temperature control to avoid side reactions.

Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?

Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethyl acetate-ethanol mixtures enhance crystallization .
  • Stoichiometric ratios : A 1:1.2 molar ratio of aldehyde to pyrimidine precursor reduces unreacted starting material .
  • Catalyst tuning : Increasing sodium acetate concentration (1.5–2.0 eq.) accelerates cyclization without promoting hydrolysis .
  • In-line monitoring : TLC/HPLC tracking at 2-hour intervals identifies byproducts early, allowing mid-reaction adjustments .

Basic: What analytical techniques are critical for structural validation?

Answer:

  • X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 80.94° between fused rings) .
  • NMR spectroscopy : ¹H NMR identifies methoxyethyl protons (δ 3.2–3.5 ppm) and aromatic protons (δ 7.1–7.8 ppm). ¹³C NMR confirms carbonyl groups (δ ~170 ppm) .
  • IR spectroscopy : Strong C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate core structure .

Advanced: How do computational models (e.g., DFT) aid in understanding electronic properties?

Answer:

  • Geometry optimization : DFT (B3LYP/6-311+G(d,p)) predicts bond lengths within 0.004 Å of X-ray data, validating computational approaches .
  • HOMO-LUMO analysis : Identifies electron-rich regions (e.g., pyridine N-atom) as nucleophilic sites for electrophilic substitution .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., kinase ATP-binding pockets) by simulating interactions with methoxyethyl substituents .

Basic: What in vitro assays evaluate biological activity for such compounds?

Answer:

  • Enzyme inhibition : IC50 determination against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF7) with dose ranges of 1–100 μM over 48 hours .
  • Anti-inflammatory activity : LPS-induced TNF-α suppression in RAW 264.7 macrophages, measuring IC50 via ELISA .

Advanced: How do structural modifications influence potency in SAR studies?

Answer:

  • Methoxyethyl vs. methyl : 2-Methoxyethyl at position 5 improves solubility (LogP reduced by 0.8) and kinase inhibition (IC50: 2.1 μM vs. 6.7 μM for methyl) .
  • Electron-withdrawing groups : Nitro substituents at position 7 increase oxidative stability but reduce cell permeability (Papp < 1 × 10⁻⁶ cm/s) .
  • Phenyl ring substitution : Para-ethoxy on the phenyl group enhances metabolic stability (t1/2 > 120 min in microsomes) compared to ortho-substituted analogs .

Advanced: How to resolve contradictions in reported biological data across studies?

Answer:

  • Variable normalization : Account for differences in assay conditions (e.g., 10% vs. 20% FBS in cell culture alters IC50 by 2-fold) .
  • Purity verification : HPLC purity thresholds (>95%) prevent false positives from byproducts (e.g., des-methyl analogs) .
  • Target specificity profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler™) to distinguish off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.